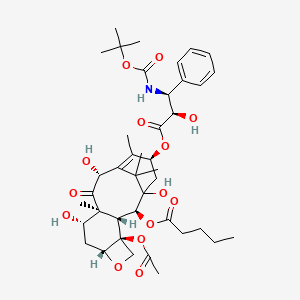

Ospemifene O-beta-D-Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

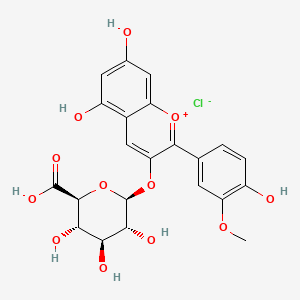

Ospemifene O-beta-D-Glucuronide is a glucuronide conjugate of Ospemifene, a selective estrogen receptor modulator (SERM) used primarily in the treatment of moderate to severe dyspareunia due to vulvar and vaginal atrophy associated with menopause. This compound is part of a class of drugs that exhibit both estrogenic and anti-estrogenic properties, depending on the target tissue.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ospemifene O-beta-D-Glucuronide typically involves the conjugation of Ospemifene with glucuronic acid. This reaction is often carried out under mild acidic or neutral conditions to ensure the stability of the glucuronide bond.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pH, and reaction time. The process involves the use of enzymes or chemical catalysts to facilitate the glucuronidation reaction.

Chemical Reactions Analysis

Types of Reactions: Ospemifene O-beta-D-Glucuronide primarily undergoes glucuronidation reactions. This involves the transfer of glucuronic acid to Ospemifene, forming the glucuronide conjugate.

Common Reagents and Conditions: The glucuronidation reaction typically uses glucuronic acid or its derivatives, along with enzymes such as UDP-glucuronosyltransferase. The reaction is usually performed under mild acidic or neutral conditions to prevent degradation of the compound.

Major Products Formed: The primary product of this reaction is this compound. Side products may include unreacted Ospemifene and other glucuronide conjugates, depending on the reaction conditions.

Scientific Research Applications

Ospemifene O-beta-D-Glucuronide is used in various scientific research applications, including:

Chemistry: Studying the pharmacokinetics and metabolism of Ospemifene.

Biology: Investigating the effects of Ospemifene on estrogen receptor signaling pathways.

Medicine: Researching the therapeutic potential of Ospemifene in treating menopausal symptoms and other estrogen-related conditions.

Industry: Developing new formulations and delivery methods for Ospemifene-based drugs.

Mechanism of Action

Ospemifene O-beta-Glucuronide exerts its effects through the modulation of estrogen receptors. It binds to estrogen receptors in target tissues, leading to either agonistic or antagonistic effects depending on the tissue type. The compound influences various molecular targets and pathways involved in estrogen signaling, including the regulation of gene expression and cellular proliferation.

Comparison with Similar Compounds

Ospemifene O-beta-D-Glucuronide is similar to other SERMs such as Tamoxifen and Raloxifene. it has unique properties that distinguish it from these compounds:

Tamoxifen: Used primarily in the treatment of breast cancer, Tamoxifen exhibits both estrogenic and anti-estrogenic effects but has a different chemical structure and mechanism of action.

Raloxifene: Used to prevent osteoporosis and reduce the risk of breast cancer, Raloxifene also modulates estrogen receptors but has distinct pharmacokinetic properties.

This compound's unique glucuronide conjugation enhances its solubility and bioavailability, making it more effective in certain therapeutic applications.

Conclusion

This compound is a valuable compound in the field of estrogen receptor modulation, with significant applications in medicine, research, and industry. Its unique properties and mechanisms of action make it a promising candidate for the treatment of menopausal symptoms and other estrogen-related conditions.

Properties

Molecular Formula |

C30H31ClO8 |

|---|---|

Molecular Weight |

555.0 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C30H31ClO8/c31-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)37-17-18-38-30-27(34)25(32)26(33)28(39-30)29(35)36/h1-14,25-28,30,32-34H,15-18H2,(H,35,36)/b24-23-/t25-,26-,27+,28-,30+/m0/s1 |

InChI Key |

YDXDCGFFHUKTCU-DHOUGSNNSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)/CCCl |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCOC4C(C(C(C(O4)C(=O)O)O)O)O)CCCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

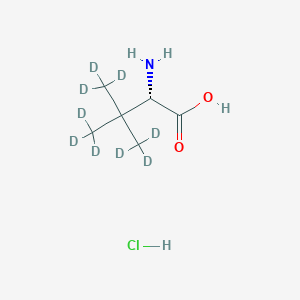

![2-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3,5-diiodophenyl]acetic acid](/img/structure/B15352650.png)